Product packaging for Samarium carbonate(Cat. No.:CAS No. 5895-47-6)

Samarium carbonate

Cat. No.: B1581380
CAS No.: 5895-47-6
M. Wt: 480.7 g/mol
InChI Key: QCZFMLDHLOYOQJ-UHFFFAOYSA-H
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Description

Samarium Carbonate (Sm₂(CO₃)₃) is a high-purity, water-insoluble rare earth compound essential for advanced scientific research and development. It serves as a critical precursor material in the synthesis of other high-value samarium compounds, most notably samarium oxide (Sm₂O₃), through thermal decomposition (calcination) . This compound is fundamental in material science for the development of samarium-cobalt (SmCo) permanent magnets, which are renowned for their exceptional thermal stability and high resistance to demagnetization, making them vital components in aerospace, automotive, and consumer electronics applications . Beyond magnetics, this compound is utilized in the chemical industry as a catalyst for various reactions and is integral to developing specialized optical materials and phosphors for lighting and display technologies . Its utility extends to the nuclear industry, where certain samarium isotopes are employed for their neutron-absorbing properties . In laboratory settings, its high purity (up to 99.999%) ensures reproducibility and reliability in experiments, supporting groundbreaking work in inorganic chemistry and the development of novel composite materials and alloys . Driven by the growth in green technologies, the demand for this compound is increasing, particularly for use in electric vehicle motors and wind turbine generators . Our product, this compound, is supplied as a white powder and is characterized by its high melting point of over 500°C . It is offered in various purity grades, including 99.9%, 99.99%, and 99.999%, to meet specific research requirements. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3O9Sm2 B1581380 Samarium carbonate CAS No. 5895-47-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

samarium(3+);tricarbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3CH2O3.2Sm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZFMLDHLOYOQJ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sm+3].[Sm+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sm2(CO3)3, C3O9Sm2
Record name Samarium(III) carbonate
Source Wikipedia
URL https://en.wikipedia.org/w/index.php?title=Samarium(III)_carbonate&action=edit&redlink=1
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Source PubChem
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DSSTOX Substance ID

DTXSID80890603
Record name Carbonic acid, samarium(3+) salt (3:2)
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Molecular Weight

480.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5895-47-6, 25880-71-1
Record name Samarium carbonate
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Record name Samarium carbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, samarium(3+) salt (3:2)
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Record name Carbonic acid, samarium(3+) salt (3:2)
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Record name Disamarium tricarbonate
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Synthetic Methodologies for Samarium Carbonate Compounds

Chemical Precipitation Routes for Samarium Carbonate Nanoparticle Fabrication

Chemical precipitation is a widely utilized method for the synthesis of this compound nanoparticles. researchgate.net This technique involves the reaction of a soluble samarium salt with a carbonate source in a solution to form an insoluble this compound precipitate. The characteristics of the resulting nanoparticles are highly dependent on the reaction conditions.

Optimization of Aqueous Reaction Media for Particle Morphology and Size Control

The aqueous reaction medium plays a crucial role in controlling the morphology and size of the synthesized this compound nanoparticles. The admixing of samarium ion (Sm³⁺) solutions with carbonate ion (CO₃²⁻) solutions in an aqueous environment is a common approach. researchgate.net The properties of the aqueous medium, such as pH and the presence of capping agents, can significantly influence the nucleation and growth processes, thereby affecting the final particle characteristics. researchgate.netmdpi.com For instance, the use of different capping agents like lactose (B1674315) and glucose has been investigated to control the morphology and particle size of the final products. researchgate.net

Influence of Reactant Concentration and Feed Rate on Nucleation and Growth

The concentration of reactants and the rate at which they are introduced into the reaction vessel have a profound impact on the nucleation and growth of this compound nanoparticles. researchgate.net Statistical methods, such as the Taguchi robust design, have been employed to optimize these parameters. researchgate.net Research has shown that the concentration of the samarium ion and carbonate solutions, as well as the flow rate of the samarium ion feed, are significant factors affecting the size of the synthesized particles. researchgate.net By carefully controlling these variables, it is possible to produce this compound particles as small as 35 nm. researchgate.netresearchgate.net

Table 1: Investigated Parameters for this compound Nanoparticle Synthesis via Chemical Precipitation

Parameter Investigated Aspect Reference
Reactant Concentration Concentration of Sm³⁺ and CO₃²⁻ solutions researchgate.net
Feed Rate Flow rate of Sm³⁺ feed researchgate.net
Temperature Reactor temperature researchgate.net
Capping Agents Effect of lactose and glucose researchgate.net

This table is interactive. Click on the headers to sort.

Effects of Reactor Temperature on Synthesized this compound Nanoparticles

The temperature of the reactor is another critical parameter that influences the synthesis of this compound nanoparticles. researchgate.net The reaction temperature affects the kinetics of both the nucleation and growth phases. Studies have evaluated the effect of reactor temperature as part of a broader optimization of synthesis conditions to achieve a desired particle size. researchgate.net The interplay between temperature and other factors like reactant concentration and feed rate determines the final properties of the nanoparticles. researchgate.net

Precursor Decomposition and Carbonation Processes

Alternative synthetic routes to this compound involve the decomposition of samarium-containing precursors and the direct carbonation of samarium compounds.

Utilization of Trichloroacetate Decomposition for Normal this compound Formation

The decomposition of rare earth trichloroacetates has been a historically significant method for synthesizing phase-pure normal rare earth carbonates, including this compound. mdpi.com This process typically involves dissolving samarium oxide in an excess of trichloroacetic acid. mdpi.com The resulting solution is then heated, often while bubbling carbon dioxide through it, to decompose the excess trichloroacetic acid and induce the precipitation of normal this compound. mdpi.com This method was first used for the synthesis of normal samarium carbonates in 1950. mdpi.com

Direct Carbonation via Gaseous Carbon Dioxide for Samarium Hydroxide (B78521) Conversion

Direct carbonation presents another pathway for the formation of this compound. This method involves the reaction of a samarium precursor, such as samarium hydroxide, with gaseous carbon dioxide. d-nb.infowikipedia.org The carbon dioxide dissolves in the reaction medium, forming carbonic acid, which then reacts with the samarium hydroxide to produce this compound and water. d-nb.infowikipedia.org The efficiency of this conversion can be influenced by factors such as the partial pressure of carbon dioxide and the reaction temperature. researchgate.net This method is analogous to the carbonation processes used in other applications, such as sugar refining and concrete chemistry. wikipedia.org In some variations, samarium ions are first bound to a substrate, like polymethacrylate (B1205211) microspheres, and then reacted with a carbonate solution to form this compound in situ. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Sm₂(CO₃)₃
Samarium Oxide Sm₂O₃
Samarium Hydroxide Sm(OH)₃
Samarium Trichloroacetate Sm(C₂Cl₃O₂)₃
Carbon Dioxide CO₂
Carbonic Acid H₂CO₃
Trichloroacetic Acid C₂HCl₃O₂
Lactose C₁₂H₂₂O₁₁
Glucose C₆H₁₂O₆
Polymethacrylate (C₅H₈O₂)n

This table is interactive. Click on the headers to sort.

Advanced In Situ Formation Techniques

In situ formation techniques offer a sophisticated approach to the synthesis of this compound, enabling the creation of composite materials with tailored properties. These methods involve the generation of this compound directly within a pre-existing matrix or in the presence of functionalizing agents, leading to materials with unique structural and chemical characteristics.

The synthesis of this compound within porous polymeric matrices represents a versatile strategy for creating advanced composite materials. This technique leverages the porous structure of polymers to act as a template or scaffold for the nucleation and growth of this compound nanoparticles. The polymer matrix not only dictates the spatial distribution and size of the inorganic particles but can also impart specific functionalities to the final composite.

The process typically involves the infusion of a solution containing samarium ions (Sm³⁺) into a porous polymer, followed by the introduction of a carbonate source. The reaction within the confined spaces of the polymer pores leads to the in situ precipitation of samamrium carbonate. The characteristics of the resulting composite are highly dependent on the properties of the polymer matrix, such as pore size, interconnectivity, and surface chemistry, as well as the reaction conditions, including reactant concentrations and temperature.

A variety of porous polymers can be employed in this synthesis. For instance, polymers synthesized through reaction-induced phase separation can create interconnected porous structures suitable for hosting the formation of inorganic nanoparticles. mdpi.com The morphology of these porous polymers can range from connected particles to disordered bulky structures. mdpi.com The functional groups present on the polymer backbone, such as hydroxyl or amine groups, can play a crucial role in the nucleation process by providing binding sites for the samarium ions, thereby influencing the particle size and distribution of the this compound within the matrix. mdpi.comacs.org

The resulting this compound-polymer composites can exhibit a combination of properties derived from both the inorganic filler and the polymer matrix. For example, the polymer provides flexibility and processability, while the this compound nanoparticles can enhance properties such as thermal stability or introduce specific catalytic or optical functionalities. This method of encapsulation provides a pathway to novel materials with potential applications in various technological fields.

Facile preparation strategies for functionalized this compound composites focus on the simultaneous synthesis of this compound and the introduction of functional components in a one-pot or simplified multi-step process. These methods are designed to be efficient and scalable, providing access to a wide range of composite materials with tailored surface properties and functionalities.

One common approach involves the co-precipitation of this compound in the presence of a functionalizing agent. This agent can be a surfactant, a polymer, or another nanoparticle, which adsorbs onto the surface of the forming this compound crystals, thereby modifying their growth and surface chemistry. For example, the use of polymeric additives with specific functional groups, such as carboxyl or hydroxyl groups, can control the particle size and prevent agglomeration of the this compound nanoparticles. acs.org

Another strategy is the in situ formation of this compound on a functional support material. For instance, this compound can be precipitated onto the surface of other nanoparticles, such as silica (B1680970) or titania, to create core-shell structures. This approach allows for the combination of the properties of both materials, leading to multifunctional composites.

The functionalization of this compound can also be achieved through post-synthesis modification. In this method, pre-synthesized this compound nanoparticles are treated with a solution containing the functionalizing agent. However, in situ methods are often preferred as they can lead to a more uniform distribution of the functional groups and a stronger interaction between the this compound and the functional component.

The choice of functionalizing agent is critical and depends on the desired application of the composite material. For example, functionalization with organic molecules containing specific binding sites can be used to create sensors or catalysts. Similarly, the incorporation of biocompatible polymers can render the composites suitable for biomedical applications. The table below summarizes various functionalization strategies and their effects on the resulting composite materials, drawing parallels from similar systems.

Functionalization StrategyFunctionalizing AgentEffect on Composite PropertiesPotential Applications
In situ precipitation with polymeric additivesPoly(acrylic acid) acs.orgControl of crystal morphology, formation of thin films acs.orgCoatings, functional surfaces
Surface modification of pre-synthesized nanoparticlesSilane coupling agents oup.comImproved dispersion in polymer matrices, introduction of reactive groups oup.comReinforced polymers, catalysts
Co-precipitation with other nanoparticlesSilver nanoparticles mdpi.comIntroduction of antimicrobial properties mdpi.comBiomedical materials, water purification
In situ formation on a supportSamarium-doped ceria researchgate.netEnhanced catalytic activity, improved thermal stability researchgate.netCatalysis, high-temperature applications

Synthetic Approaches to Divalent this compound Species

The synthesis of divalent samarium (Sm²⁺) compounds presents a significant chemical challenge due to the strong tendency of Sm²⁺ to oxidize to the more stable Sm³⁺ state. uni.eduuni.edu Despite these difficulties, methods have been developed to prepare and study divalent this compound, a compound of considerable interest due to its unusual properties compared to other divalent lanthanide compounds. uni.eduuni.edu

Metathetical reactions, also known as double displacement reactions, in aqueous solutions have been a primary method for the generation of samarium(II) carbonate. uni.eduuni.edu This approach involves the reaction of a soluble samarium(II) salt with a soluble carbonate salt, leading to the precipitation of the less soluble samarium(II) carbonate.

The synthesis typically starts with the preparation of a solution containing samarium(II) ions. A common precursor is samarium(II) iodide (SmI₂), which can be synthesized by the reduction of samarium(III) iodide with samarium metal. Alternatively, samarium(II) chloride can be used. uni.edu This solution is then treated with a solution of a soluble carbonate, such as sodium carbonate or ammonium (B1175870) carbonate, under an inert atmosphere to prevent oxidation.

The reaction can be represented by the following general equation:

Sm²⁺(aq) + CO₃²⁻(aq) → SmCO₃(s)

Upon mixing the solutions, a precipitate is formed, which is presumed to be samarium(II) carbonate. uni.eduuni.edu Early reports described this precipitate as having a green color, which is noteworthy because most other divalent samarium compounds are red. uni.eduuni.edu This unusual color has led to speculation that the green compound might be a basic carbonate or a hydroxide, although it is generally referred to as the carbonate. uni.edu

The table below provides a summary of the reactants and observed products in the metathetical synthesis of samarium(II) carbonate.

Samarium(II) PrecursorCarbonate SourceObserved PrecipitateReference
Samarium(II) chlorideSodium carbonateGreen precipitate uni.edu
Samarium(II) compoundsCarbonate solutionsGreen colored compound uni.edu

The synthesis and stabilization of samarium(II) carbonate are fraught with significant challenges, primarily stemming from the instability of the samarium(II) oxidation state. uni.eduuni.edu The Sm²⁺ ion has an electronic configuration of [Xe]4f⁶, which is one electron short of the stable, half-filled 4f⁷ configuration found in Eu²⁺. uni.edu This makes Sm²⁺ a powerful reducing agent, readily oxidized by water and atmospheric oxygen. uni.edu

The key challenges are summarized below:

Extreme Susceptibility to Oxidation: The high redox potential of the Sm³⁺/Sm²⁺ couple (-1.55 V vs. NHE) makes samarium(II) compounds extremely susceptible to oxidation. nih.gov Any exposure to air or moisture can rapidly convert the desired Sm²⁺ species to the more stable Sm³⁺ form. This necessitates the use of stringent anaerobic and anhydrous conditions throughout the synthesis and handling of samarium(II) carbonate.

Instability in Aqueous Solution: While metathetical reactions are often carried out in aqueous media for convenience, water itself can act as an oxidizing agent for Sm²⁺. This can lead to the formation of mixed-valence compounds or the complete oxidation of the product. The isolation of pure, solid samarium(II) carbonate from aqueous solutions has proven to be exceptionally difficult, with only the sulfate (B86663) salt being successfully isolated and analyzed in early studies. uni.eduuni.edu

Characterization Difficulties: The inherent instability of samarium(II) carbonate makes its characterization challenging. Standard analytical techniques may need to be adapted to prevent sample decomposition during analysis. The paramagnetic nature of the Sm²⁺ ion can also complicate certain spectroscopic methods, such as NMR. nih.gov

Ambiguity of the Product: As mentioned previously, the green color of the precipitate formed in aqueous metathetical reactions has raised questions about its true identity. uni.eduuni.edu It is possible that the product is not pure samarium(II) carbonate but rather a basic carbonate, a hydroxide, or a mixture of compounds. Further detailed structural analysis under strictly inert conditions would be required to definitively identify the composition of the green precipitate.

Overcoming these challenges requires careful control of the reaction environment, the use of highly purified reagents, and specialized techniques for handling air-sensitive materials. The development of non-aqueous synthetic routes or the use of stabilizing ligands could offer potential pathways to isolate and better characterize pure samarium(II) carbonate.

Advanced Characterization of Samarium Carbonate Materials

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a fundamental tool for probing the atomic and molecular structure of samarium carbonate. By analyzing the interaction of the material with electromagnetic radiation, specific details about its chemical bonding, coordination environment, and phase can be determined.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups and vibrational modes within this compound (Sm₂(CO₃)₃). The technique confirms the presence of carbonate ions and can track chemical changes during synthesis or modification processes. mdpi.commdpi.comattelements.com Studies on this compound materials, including those incorporated into microspheres, show that the fundamental chemical groups remain stable and intact even after processes like neutron activation. mdpi.comacs.org

The FTIR spectrum of this compound displays characteristic absorption bands associated with the carbonate group (CO₃²⁻). These peaks, along with vibrations from other bonds such as Sm-O, provide a unique spectral fingerprint for the compound. For instance, analysis of samarium-labeled microspheres shows that the functional groups of the materials are unaffected by neutron activation. researchgate.net The stability of these chemical groups is crucial for applications where the material might be subjected to high-energy environments. acs.org

Table 1: Characteristic FTIR Peak Assignments for this compound and Related Materials

Wavenumber (cm⁻¹) Assignment Reference
1648 O-H Deformation Vibration (surface adsorbed water) mdpi.com
1444 Stretching characteristics of CO₃²⁻ rsc.org
1072 Stretching characteristics of CO₃²⁻ rsc.org
415-443 ν2 bands of Fe-O and Sm-O mdpi.com

This table is generated based on data from related samarium compounds and general carbonate spectra.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a material, which can be related to the coordination environment of the samarium ions and the material's optical properties. This compound nanoparticles exhibit high absorption in the UV region of the spectrum, a characteristic that makes them suitable for applications such as UV filters. mdpi.comcia.gov

The absorption features in the UV-Vis spectra of samarium-containing compounds originate from the f-f electron transitions of the Sm³⁺ ion. mdpi.comcia.gov These absorption bands are typically sharp because the 4f orbitals of samarium are shielded by outer orbitals, which minimizes the effects of the crystal field. mdpi.comcia.gov The technique can also be used to monitor processes like the photocatalytic degradation of organic dyes, where the change in the absorbance spectrum over time indicates the material's activity. cia.gov Furthermore, samarium perchlorate (B79767) solutions are recognized as excellent standards for wavelength calibration in UV-Vis spectrophotometers due to the numerous, well-defined peaks across the UV and visible range. brecjournals.com

Raman spectroscopy is a powerful non-destructive technique used for molecular fingerprinting and identifying crystalline phases of this compound. mdpi.comattelements.comacs.org It provides complementary information to FTIR by probing different vibrational modes. The technique is sensitive to the crystallographic structure of the material and can be used to confirm the stability of the this compound phase, even in the presence of other substances like humic acid. mdpi.comattelements.com

In studies of lanthanide carbonates, Raman spectroscopy helps to distinguish between different solid phases that may form under various conditions. mdpi.com For samarium ions in solution, such as in molten LiCl-KCl eutectic, Raman spectroscopy can detect the coordination complexes formed, like SmCl₆³⁻, by identifying their characteristic vibrational modes. core.ac.uk While trivalent samarium complexes show distinct Raman active modes, divalent samarium has proven more challenging to detect with this method. core.ac.uk The Raman spectrum of a carbonate, such as in bone minerals, typically shows a prominent symmetric stretching peak (ν1) for the carbonate group around 1070 cm⁻¹. magmatllc.com

Morphological and Microstructural Characterization Techniques

Understanding the physical form of this compound, from the macroscopic to the nanoscale, is crucial for predicting its behavior and performance in various applications. Electron microscopy techniques are the primary tools for this purpose.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface topography, shape, and size distribution of this compound particles. researchgate.net Research has shown that this compound can be synthesized in various morphologies, including as spherical micro- and nanoparticles. acs.org

In studies involving this compound-polymethacrylate microspheres, SEM images revealed that the particles maintain their spherical and smooth morphology even after undergoing neutron activation. acs.org The mean diameter of these microspheres has been measured to be around 29-35 µm. mdpi.com SEM analysis of hydrothermally treated samarium precursors showed the formation of small, rounded submicrometer particles that assemble into clusters. researchgate.net When combined with Energy-Dispersive X-ray (EDX) spectroscopy, SEM can also confirm the elemental composition of the material, verifying the presence of samarium, carbon, and oxygen. acs.org

Table 2: Summary of SEM Findings on this compound Material Morphology

Material System Observed Morphology Particle Size Reference
Sm₂(CO₃)₃-PMA Microspheres Spherical and smooth Mean diameter: 29.30 ± 0.18 µm acs.org
SmC-labeled Microspheres Spherical and smooth Mean diameter: ~35 µm mdpi.com
Hydrothermally Synthesized Sm-Carbonate Small, rounded particles in clusters Submicrometer researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of nanoscale features, including the size of primary nanoparticles, their crystal structure, and their internal arrangement within larger agglomerates. researchgate.net

While specific TEM studies focusing exclusively on pure this compound are not widely detailed in readily available literature, research on its synthesis indicates the production of this compound nanoparticles as small as 35 nm. The characterization of these nanoparticles involved TEM, suggesting its utility in confirming their nanoscale dimensions. By analogy with other carbonate systems like calcium carbonate, TEM can reveal how primary nanocrystals act as building blocks that assemble to form larger, hierarchical structures such as nanospheres. rsc.org TEM, often paired with selected area electron diffraction (SAED), can also provide crucial information about the crystallinity of the nanoparticles. rsc.org In studies of samarium-doped materials, TEM has been used to confirm average particle sizes around 20 nm and to visualize the internal structure of nanocomposites. mdpi.com

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition and Distribution

Energy Dispersive X-ray (EDX or EDS) spectroscopy is a fundamental technique for determining the elemental makeup of this compound samples. wikipedia.orgthermofisher.com This method identifies the elements present and can estimate their relative abundance. wikipedia.orgthermofisher.com When a sample is bombarded with a focused beam of electrons, atoms within the sample are excited, causing them to emit X-rays with energies characteristic of each element. wikipedia.org By detecting and analyzing these X-rays, a compositional analysis of the material can be performed. oxinst.com

In the analysis of this compound materials, EDX is used to confirm the presence of samarium (Sm), carbon (C), and oxygen (O). mdpi.com It is also crucial for detecting any impurities that may be present from the synthesis process, such as residual chlorides or sodium from precursor materials like samarium chloride (SmCl₃) and sodium carbonate (Na₂CO₃). mdpi.com For instance, studies on this compound-polymethacrylate microspheres have utilized EDX to verify the incorporation of samarium and the absence of elemental impurities. mdpi.com

EDX can also provide elemental mapping, which shows the distribution of different elements across the surface of a sample. This is particularly useful for composite materials or to ensure a homogeneous distribution of elements within the this compound particles.

It is important to note that EDX has limitations. It is generally not sensitive enough to detect very low concentrations of elements and struggles with the detection of light elements, such as hydrogen. mdpi.comlibretexts.org

Table 1: Representative EDX Data for Samarium-based Materials

Material Element Detected Approximate Atomic % Source
¹⁵²Sm₂(CO₃)₃-PMA microspheres Sm ~3.5% mdpi.com
SmOCl precipitate Sm, O, Cl Ratios confirmed osf.io

This table is illustrative and based on findings from similar material analyses. Actual percentages can vary based on synthesis and sample preparation.

Laser Beam Diffraction Spectrometry for Particle Size Distribution Analysis

Laser diffraction spectrometry is a widely adopted technique for determining the particle size distribution of powdered materials like this compound. solids-solutions.commalvernpanalytical.com The principle of this method is based on the scattering of laser light by particles. anton-paar.com When a laser beam passes through a dispersed sample, particles scatter the light at different angles, which is inversely proportional to their size; smaller particles scatter light at wider angles, while larger particles scatter light at smaller angles. anton-paar.comuol.de By measuring the intensity of the scattered light as a function of the angle, the particle size distribution can be calculated using mathematical models like the Mie or Fraunhofer theories. solids-solutions.com

This analysis is critical for quality control in the production of this compound powders, as the particle size distribution can significantly influence the material's properties and performance in various applications. azom.com The technique is known for its rapid measurement time, repeatability, and wide dynamic range, capable of measuring particles from the submicron to the millimeter scale. malvernpanalytical.com

For accurate measurements, the sample must be properly dispersed in a suitable medium, which can be either a liquid or a gas. solids-solutions.com In the case of carbonate powders, pretreatment with agents like hydrochloric acid may be necessary to break down agglomerates, and dispersants are used to ensure individual particles are measured. uol.de

Table 2: Example of Particle Size Distribution Data for a Powdered Carbonate Sample

Parameter Value (µm)
D10 5.2
D50 (Median) 15.8

This data is representative of a typical ground calcium carbonate powder analysis and illustrates the type of information obtained from laser diffraction. azom.com D10, D50, and D90 represent the particle size below which 10%, 50%, and 90% of the sample's particles exist, respectively.

Crystallographic and Phase Behavior Investigations

The crystallographic properties of this compound are essential for understanding its fundamental structure and behavior. X-ray diffraction is the primary tool used for these investigations.

X-ray Diffraction (XRD) for Crystal Structure Determination and Phase Purity

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. iastate.eduslideshare.net It works on the principle of Bragg's Law, where X-rays are diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern for each crystalline phase. iastate.eduirjet.net This pattern serves as a "fingerprint" for identifying the material. irjet.net

In the context of this compound, XRD is used to:

Identify the crystalline phase: Different synthesis methods can produce various forms of this compound or its related compounds, and XRD can distinguish between them. researchgate.netresearchgate.net

Determine phase purity: XRD can detect the presence of any crystalline impurities or other phases within the sample. americanpharmaceuticalreview.comrms-foundation.ch For example, after synthesizing this compound, XRD can confirm if the desired product has been formed or if precursors or by-products like samarium oxide are present. researchgate.net

Assess crystallinity: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the material. journal-msugensan.org Sharp, well-defined peaks indicate a highly crystalline material, while broad peaks suggest a more amorphous or nanocrystalline nature. journal-msugensan.org

The analysis of XRD patterns involves comparing the experimental pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). journal-msugensan.org

Determination of Unit Cell Parameters and Space Group Symmetry

From a detailed analysis of the XRD pattern, it is possible to determine the fundamental crystallographic properties of this compound, including its unit cell parameters and space group symmetry. The unit cell is the basic repeating block of a crystal structure, and its parameters consist of the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry of the crystal structure.

For example, a study on samarium(III) formate, a related compound, determined it to be trigonal with the space group R3m. researchgate.net Normal this compound has been reported to be isostructural with tengerite. mdpi.com The precise determination of these parameters is often achieved through methods like Rietveld refinement of the powder XRD data. researchgate.netscirp.org

Table 3: Crystallographic Data for Samarium and a Related Compound

Compound Crystal System Space Group Unit Cell Parameters Source
Samarium (elemental) Trigonal R-3m a = 362.1 pm, c = 2625 pm shef.ac.ukwebelements.com

Note: Data for this compound itself can vary depending on its specific hydrated or hydroxylated form.

Analysis of Crystallite Size and Microstrain Effects

These two effects can be separated and quantified using various methods, such as the Scherrer equation and the Williamson-Hall plot analysis. physchemres.orgresearchgate.net The Scherrer equation provides a basic estimation of crystallite size from the peak broadening, while Williamson-Hall analysis allows for the deconvolution of size and strain contributions. physchemres.org Such analyses are crucial for understanding the microstructure of nanocrystalline this compound powders, as these parameters can influence the material's reactivity and other properties. researchgate.net For example, in the synthesis of samarium oxide nanoparticles from a carbonate precursor, the crystallite size was a key parameter evaluated. researchgate.net

Isostructural Relationships of Samarium Carbonates with Other Lanthanide Carbonates

The lanthanide elements exhibit a high degree of chemical similarity due to the so-called "lanthanide contraction," which is the steady decrease in ionic radii across the series. mdpi.comresearchgate.net This similarity often leads to their compounds, including carbonates, being isostructural, meaning they have the same crystal structure. mlsu.ac.in

Studies have shown that normal rare earth carbonates can be grouped based on their structure. For instance, the normal carbonates of samarium, gadolinium, dysprosium, holmium, erbium, and yttrium have been found to be isostructural with tengerite. mdpi.com In contrast, the lighter lanthanide carbonates, such as those of lanthanum, praseodymium, and neodymium, are isostructural with lanthanite and crystallize in an orthorhombic system. mdpi.com Understanding these isostructural relationships allows for systematic studies of how properties change across the lanthanide series and helps in predicting the structure and behavior of less-studied lanthanide carbonates. mlsu.ac.in

Thermal Decomposition Mechanisms and Kinetic Studies

The thermal decomposition of this compound is a complex process involving multiple stages, the formation of intermediates, and significant energy changes. Understanding these mechanisms and the kinetics that govern them is crucial for controlling the synthesis of samarium-based materials with desired properties. Advanced thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are instrumental in elucidating these processes.

Thermogravimetric Analysis (TGA) for Decomposition Stages and Mass Loss Quantification

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated at a controlled rate. scribd.com TGA curves of this compound and its precursors reveal distinct stages of decomposition, each corresponding to a specific mass loss.

The thermal decomposition of hydrated this compound typically begins with dehydration. For instance, samarium tartrate monohydrate starts to lose its water molecule around 320 K (47 °C). akjournals.com This initial mass loss due to the removal of physically adsorbed and crystalline water generally occurs below 250 °C. mdpi.comnih.gov

Following dehydration, the anhydrous carbonate or precursor undergoes further decomposition. In the case of samarium laurate, the first stage of decomposition between 200-380°C involves the formation of this compound and a ketone. ijrasb.com For samarium malonate hydrate, after dehydration between 133–202 °C, the anhydrous malonate transforms into an oxycarbonate of samarium and elemental carbon in the temperature range of 323–399 °C. core.ac.uk

The subsequent decomposition stages involve the transformation of intermediate compounds. For example, samarium hydroxide (B78521) carbonate decomposes to samarium oxycarbonate (Sm₂O₂CO₃) between 200-515 °C. researchgate.net The final stage of decomposition for many samarium precursors is the conversion of the intermediate oxycarbonate to samarium oxide (Sm₂O₃). This process for Sm₂O₂CO₃ occurs between 515 °C and 600 °C, with a mass loss of approximately 4.9% to 5.3%. researchgate.net Similarly, the final decomposition of samarium malonate-derived oxycarbonate to samarium oxide occurs between 399–810 °C. core.ac.uk

The precise temperatures and mass losses at each stage can vary depending on factors such as the heating rate and the surrounding atmosphere. scribd.commdpi.com

Table 1: TGA Decomposition Stages for Samarium Compounds

Compound/PrecursorDecomposition StageTemperature Range (°C)Mass Loss (%)Product(s)
Samarium Malonate Hydrate core.ac.ukDehydration133–20214.50 (obs.) / 15.13 (calc.)Anhydrous Samarium Malonate
Intermediate Formation323–39919.50 (obs.) / 19.89 (calc.)Samarium Oxycarbonate + Carbon
Final Decomposition399–81012.05 (obs.) / 11.76 (calc.)Samarium Oxide
Samarium Hydroxide Carbonate researchgate.netIntermediate Formation200–515-Samarium Oxycarbonate
Final Decomposition515–6004.9 (obs.) / 5.3 (lit.)Samarium Oxide
Samarium Laurate ijrasb.comFirst Stage200–380-This compound + Ketone
Second Stage>380-Samarium Oxycarbonate -> Samarium Oxide

Differential Thermal Analysis (DTA) for Endothermic and Exothermic Transitions

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. hitachi-hightech.comslideshare.netegyankosh.ac.in This technique identifies endothermic (heat-absorbing) and exothermic (heat-releasing) transitions within the material.

The DTA curve for the decomposition of samarium tartrate monohydrate shows a broad endothermic region between 313-543 K (40-270 °C), with a peak at 393 K (120 °C), corresponding to dehydration and partial decomposition. akjournals.com Another endothermic peak appears between 663-793 K (390-520 °C), with a maximum at 724 K (451 °C), which can be attributed to the decomposition of the intermediate carbonate. akjournals.com Similarly, the decomposition of samarium nitrate (B79036) hexahydrate involves nine endothermic mass loss processes. researchgate.net

In contrast, exothermic events can also be observed. For instance, the thermal decomposition of some lanthanide compounds can show exothermic peaks related to the oxidation of organic matter. scielo.br The nature of these thermal events—whether endothermic or exothermic—provides valuable information about the chemical reactions occurring at each stage of decomposition. egyankosh.ac.in

Kinetic Parameter Derivations: Activation Energy, Reaction Order, and Rate Constants

The study of reaction kinetics provides quantitative information about the rate and mechanism of thermal decomposition. Key kinetic parameters include activation energy (Ea), reaction order (n), and the pre-exponential factor (A) or rate constant. These parameters can be derived from TGA data using various mathematical models. researchgate.netbath.ac.ukmdpi.com

For the thermal decomposition of samarium laurate, the activation energy for the first stage was found to be in the range of 15 to 32 kcal/mol, while for the second stage, it was between 1 and 9 kcal/mol. ijrasb.com The second stage of decomposition was determined to be a zero-order reaction. ijrasb.com In another study on yttrium and samarium hydroxides, the activation energies were calculated using model-free kinetic expressions like the Kissinger and Ozawa–Flynn–Wall methods, with the Coat–Redfern model being used to determine the possible decomposition mechanism. researchgate.net

Different kinetic models, such as the Coats-Redfern and Horowitz-Metzger equations, can be applied to analyze the decomposition steps. researchgate.netias.ac.in For example, in the study of samarium and terbium tartrates, these models were used to evaluate the kinetic parameters for the first decomposition step, yielding reasonable values for activation energy and other parameters. akjournals.com The choice of the kinetic model that best describes the experimental data can offer insights into the reaction mechanism, such as whether it follows a nucleation, diffusion, or reaction-order model. researchgate.netcsic.es

Table 2: Kinetic Parameters for Thermal Decomposition of Samarium Compounds

CompoundDecomposition StageActivation Energy (Ea)Reaction Order (n)Kinetic Model(s) Used
Samarium Laurate ijrasb.comFirst Stage15 - 32 kcal/mol-Freeman-Carroll
Second Stage1 - 9 kcal/mol0Freeman-Carroll
Samarium Hydroxides researchgate.net-230.26 - 344.78 kJ/mol (highest values)-Kissinger, Ozawa–Flynn–Wall, Coat–Redfern
Samarium Tartrate akjournals.comias.ac.inFirst StageVaries (reasonable values obtained)VariesHorowitz-Metzger, Piloyan-Novikova, Coats-Redfern
Sm(btfa)₃phen researchgate.net---F1 (First-order reaction)
Sm(btfa)₃bipy researchgate.net---R2 (Phase boundary reaction, cylindrical symmetry)

Elucidation of Decomposition Pathways to Samarium Oxycarbonate and Samarium Oxide

The thermal decomposition of this compound and its precursors generally proceeds through the formation of an intermediate oxycarbonate phase before yielding the final samarium oxide. The typical decomposition pathway for normal rare earth carbonates can be generalized as: RE₂(CO₃)₃ · xH₂O → RE₂(CO₃)₃ → RE₂O₂CO₃ → RE₂O₃ mdpi.com

For samarium compounds, this pathway is consistently observed. For example, samarium acetate (B1210297) decomposes first to the oxycarbonate (Sm₂O₂CO₃), which then decomposes to the oxide (Sm₂O₃). cdnsciencepub.com Similarly, samarium hydroxide carbonate decomposes to Sm₂O₂CO₃, which subsequently transforms into Sm₂O₃. researchgate.net The formation of samarium oxycarbonate is a critical intermediate step in the synthesis of samarium oxide from various precursors. ijrasb.comcsic.esrsc.org

The final decomposition of samarium oxycarbonate (Sm₂O₂CO₃) to samarium oxide (Sm₂O₃) has been studied in detail. The equilibrium properties of this reaction have been investigated by measuring the CO₂ pressure over the mixture at different temperatures. researchgate.net

Impact of Precursor Composition and Synthesis Conditions on Thermal Stability

The thermal stability and decomposition behavior of this compound materials are significantly influenced by the composition of the precursor and the conditions under which they are synthesized. mdpi.com Factors such as the method of preparation, heating rate, and the surrounding atmosphere can alter the decomposition temperatures and even the reaction pathway. scribd.commdpi.comvinci-technologies.com

For instance, the synthesis of this compound nanoparticles via a chemical precipitation reaction allows for the production of particles as small as 35 nm under optimized conditions. researchgate.net These nanoparticles can then be converted to samarium oxide nanoparticles through a subsequent thermal decomposition step. researchgate.net The thermal stability of this compound incorporated into a polymer matrix, such as in this compound-polymethacrylate microspheres, is also a key consideration for specific applications. These microspheres have been shown to be physically stable up to 250 °C. nih.govmdpi.com

Applications of Samarium Carbonate in Advanced Technologies

Catalytic Systems Utilizing Samarium Carbonate Derivatives

Derivatives of this compound are instrumental in the development of novel catalytic systems. These materials are explored for their efficacy in promoting a range of chemical transformations, from photocatalytic degradation of pollutants to complex organic syntheses.

While direct research on the photocatalytic activity of pure this compound nanoparticles is limited, the incorporation of samarium into other photocatalytic materials, such as titanium dioxide (TiO2), has been shown to significantly enhance their efficiency in degrading organic pollutants like methyl orange. Doping TiO2 with samarium can lead to a red-shift in the absorption profile, enabling the catalyst to be more active under visible light irradiation. This enhancement is attributed to several factors, including the potential for samarium to trap photo-generated electrons, which inhibits the recombination of electron-hole pairs and increases the quantum efficiency of the photocatalytic process. The presence of samarium can also influence the crystal size and surface properties of the catalyst, further promoting the degradation of organic molecules. For instance, samarium-doped TiO2 nanoparticles have demonstrated a notable increase in the degradation of methyl orange under both UV and simulated solar light compared to undoped TiO2. researchgate.net

The photocatalytic degradation of methyl orange follows first-order kinetics. The efficiency of this process can be significantly improved by the addition of hydrogen peroxide (H2O2), which acts as an electron scavenger and promotes the formation of highly reactive hydroxyl radicals. mdpi.com

CatalystLight SourceDegradation Efficiency (%)Time (min)Kinetic Rate (min⁻¹)Reference
Samarium-doped TiO₂UV Light96120- researchgate.net
Samarium-doped TiO₂Sunlight84120- researchgate.net
TiO₂/OLNC NanocompositeSolar Irradiation99.91200.050 mdpi.com
TiO₂/OLNC with 5% H₂O₂Solar Irradiation99.9300.287 mdpi.com

OLNC: Onion-Like Nanocarbons

This compound is a valuable precursor for the synthesis of various samarium-based catalysts. Through controlled thermal decomposition (calcination), this compound can be converted into samarium oxide (Sm2O3), a material with widespread catalytic applications. Samarium oxide is utilized in catalysis for its basic properties and its ability to facilitate a variety of chemical reactions, including oxidation, dehydration, and dehydrogenation.

In heterogeneous catalysis, samarium oxide derived from this compound can be used as a catalyst support or as an active phase itself. The properties of the final samarium oxide catalyst, such as its surface area and crystallinity, are influenced by the conditions of the initial this compound synthesis and subsequent calcination.

The interaction of carbon dioxide (CO2) with samarium oxide surfaces is a critical area of research, particularly for applications in CO2 capture and utilization. Studies have shown that CO2 can adsorb onto samarium oxide surfaces, leading to the formation of surface carbonate species. nih.govnih.gov This process is of interest for heterogeneous catalysis where CO2 is a reactant. The formation of carbonate on the surface can be a key step in the activation of the CO2 molecule. Research on thin, oxidized samarium films has demonstrated a significant enhancement in CO2 adsorption compared to the metallic samarium surface, with spectroscopic evidence pointing to the formation of carbonate. nih.govnih.gov

SurfaceConditionCO₂ AdsorptionCarbonate FormationReference
Metallic Samarium FilmRoom TemperatureVery LowNot Observed nih.gov
Oxidized Samarium FilmRoom TemperatureEnhancedObserved nih.govnih.gov

Samarium(II) iodide (SmI2), often prepared from samarium metal, is a powerful and versatile single-electron transfer reagent widely used in organic synthesis. pageplace.dewikipedia.org While not directly derived from this compound in most laboratory settings, the fundamental chemistry of samarium in different oxidation states is relevant. Samarium-based reagents are known to mediate a wide array of chemical transformations, including reductions, couplings, and cyclizations. gu.semdpi.com These reagents are valued for their high chemoselectivity, allowing for transformations of specific functional groups in the presence of others. mdpi.com For example, SmI2 can be used for the reduction of aldehydes, ketones, and organic halides. wikipedia.org The reactivity of samarium reagents can be tuned by the choice of solvent and the presence of additives. mdpi.com

Some key transformations mediated by samarium reagents include:

Barbier reactions: Carbon-carbon bond formation by reacting an organic halide with a carbonyl compound. pageplace.de

Pinacol coupling: The reductive coupling of two carbonyl groups to form a 1,2-diol.

Ketyl-olefin cyclization: A powerful method for the construction of cyclic molecules.

Reduction of functional groups: Including the reduction of nitro compounds, sulfoxides, and α-functionalized carbonyl compounds. wikipedia.orggu.se

Nanostructured samarium-doped fluorapatites (Sm-FAp) have emerged as efficient heterogeneous catalysts for organic synthesis. mdpi.comnih.gov These materials can be synthesized via co-precipitation methods, and their morphological and surface properties can be controlled by using organic modifiers such as amino acids. The doping of fluorapatite with samarium enhances the Lewis acidic centers on the catalyst's surface, which in turn increases the number of active sites for catalytic reactions. mdpi.com

In a notable application, Sm-FAp prepared with glycine as a modifier demonstrated excellent efficiency in the synthesis of 1,2,4-triazoles, achieving a high yield in a short reaction time. The superior performance of this catalyst was attributed to its high specific surface area and increased acidity. mdpi.comnih.gov

CatalystReactionYield (%)Time (min)Reference
Sm-FAp/GlycineSynthesis of 1,2,4-triazole9810 mdpi.comnih.gov
Un-doped FApSynthesis of 1,2,4-triazole8035 mdpi.com
UncatalyzedSynthesis of 1,2,4-triazole60120 mdpi.com

Advanced Materials Science and Engineering Applications

This compound is a key intermediate in the production of various advanced materials due to its ability to be converted into high-purity samarium oxide and other samarium compounds. These materials find applications in optics, electronics, and medicine.

Samarium(III) carbonate hydrate is recognized for its role in the development of specialized optical and electronic materials. nbinno.com Its high purity makes it an ideal precursor for creating materials with specific optical and electronic functionalities. nbinno.com Samarium-based compounds are known for their desirable luminescent, magnetic, and conductive properties. nbinno.com Applications in this domain include the manufacturing of advanced phosphors, sensors, and components for optical and electronic devices. nbinno.com

In a specific engineering application, this compound has been used in the development of neutron-activatable radioembolic agents for hepatic radioembolization. mdpi.comnih.gov In this process, this compound is formed in situ within the pores of polymethacrylate (B1205211) (PMA) microspheres. mdpi.comnih.gov These microspheres can then be activated by neutron bombardment to produce the radioactive isotope Samarium-153, which emits both therapeutic beta particles and diagnostic gamma radiation. mdpi.comnih.gov This application showcases the use of this compound in the fabrication of sophisticated biomedical devices.

Precursor Material for Optical and Electronic Device Components

This compound is a key starting material for producing other samarium compounds, such as samarium oxide (Sm₂O₃), which are integral to various optical and electronic applications. samaterials.co.uk Samarium compounds are utilized in the manufacturing of phosphors, specialized glass, and laser systems. samaterials.co.ukmdpi.com The primary role of this compound is to provide a reliable and high-purity source of samarium for these applications. samaterials.co.uk For instance, samarium oxide derived from the carbonate is frequently added to glass to absorb infrared radiation. samaterials.co.uk The integration of such inorganic glasses into opto-electronic devices like optical fibers, semiconductors, and sensors highlights the foundational role of precursor materials like this compound. mdpi.com

Synthesis of Samarium-Doped Ceramics and Glasses for Specific Functionalities

The introduction of samarium into ceramic and glass matrices imparts specific functionalities, enhancing their performance for specialized applications.

Samarium-Doped Glasses: Samarium-doped glass is a novel material used in laser emitter components. hyrdglass.com It can absorb ultraviolet light from pump sources like krypton lamps, which prevents the formation of color centers in the laser rod, thereby improving the laser's reliability, efficiency, and lifespan. hyrdglass.com Samarium doping can also enhance the thermal stability and mechanical properties of bioactive glasses, making them more resistant to thermal shock and breakage. nih.gov Research has demonstrated the successful synthesis of samarium-doped 45S5 bioactive glass and wollastonite-based glass-ceramics, where samarium acts as a modifier in the glass matrix. mdpi.comresearchgate.net

Samarium-Doped Ceramics: In ceramics, samarium doping is crucial for creating materials with high ionic conductivity. Samaria-doped Ceria (SDC) is a prominent example, widely used in solid oxide fuel cells (SOFCs). americanelements.com Beyond energy applications, samarium-doped nanoceramics, such as samarium-doped hydroxyapatite (SmHAp), have been developed for biomedical uses like bone regeneration. mdpi.com Studies have also explored samarium as a dopant for biphasic calcium phosphate ceramics. nih.gov

Development of High-Performance Samarium-Containing Permanent Magnets

The most significant application of samarium is in the fabrication of samarium-cobalt (B12055056) (SmCo) permanent magnets. samaterials.co.uk These magnets are a type of rare-earth magnet, second only to neodymium magnets in strength. wikipedia.orgstanfordmagnets.com SmCo magnets are produced in two main series: SmCo₅ and Sm₂Co₁₇. wikipedia.orgstanfordmagnets.com

They are distinguished by their exceptional performance under extreme conditions, particularly their high-temperature stability and resistance to corrosion and demagnetization. wikipedia.orgstanfordmagnets.comtopmagnetics.com These properties make them indispensable in demanding sectors such as aerospace, defense, medical technology, and motorsports. wikipedia.orgarnoldmagnetics.com Applications include high-performance motors, precision sensors, satellite systems, and medical devices like MRI machines. wikipedia.org

Table 1: Properties of Samarium-Cobalt (SmCo) Magnets

PropertyValue/CharacteristicReference
CompositionAlloys of Samarium (Sm) and Cobalt (Co); main phases are SmCo₅ and Sm₂Co₁₇. wikipedia.orgstanfordmagnets.com
Maximum Energy Product (BHmax)16 to 33 MGOe (MegaGauss-Oersteds). wikipedia.orgstanfordmagnets.com
Maximum Use TemperatureUp to 300-550°C, depending on the grade. wikipedia.orgstanfordmagnets.comarnoldmagnetics.com
Curie Temperature700°C to 825°C. wikipedia.orgeditverse.com
Corrosion ResistanceExcellent; protective coatings are generally not required. wikipedia.orgstanfordmagnets.com
CoercivityVery high resistance to demagnetization. stanfordmagnets.comtopmagnetics.com
Physical PropertyBrittle; prone to chipping and cracking if mishandled. wikipedia.orgstanfordmagnets.com

Electrolyte Materials for Solid Oxide Fuel Cells (SOFCs)

Samarium-doped ceria (SDC), often produced from this compound, is a leading electrolyte material for low-temperature solid oxide fuel cells (LT-SOFCs), which operate below 600°C. mdpi.com To further enhance performance, SDC is often combined with carbonates to form composite electrolytes.

Researchers have extensively studied composite electrolytes made of samarium-doped ceria (SDC) and various carbonates to improve ionic conductivity at lower operating temperatures. mdpi.comresearchgate.net These composites typically consist of an SDC ceramic backbone and a molten carbonate phase that coats the SDC particles. diva-portal.org Common additions include binary carbonates like (Li/Na)₂CO₃, ternary carbonates, or single carbonates such as barium carbonate and potassium carbonate. diva-portal.orgproquest.comworldscientific.com The presence of the carbonate phase helps prevent the agglomeration of SDC particles and creates interfaces that facilitate rapid ion transport. diva-portal.org This approach combines the benefits of doping ceria with samarium and the composite effect of the secondary carbonate phase. sebhau.edu.ly

Ionic Conductivity: Studies have reported significant conductivity values for these composites. For example, a composite of calcium and samarium co-doped ceria with a ternary carbonate achieved an oxygen ion conductivity of 0.44 S/cm and a proton ion conductivity of 0.41 S/cm at 600°C. sebhau.edu.lysebhau.edu.ly Another study on an SDC/Barium Carbonate composite reported a conductivity of 102.7 mS/cm (0.1027 S/cm) at 600°C. proquest.comresearchgate.net A fuel cell using an SDC-(Li/Na)₂CO₃ composite electrolyte demonstrated a high maximum power density of 590 mW/cm² at 600°C. diva-portal.org

Chemical Stability: These composite electrolytes have shown good stability in fuel cell operating environments. A calcium and samarium co-doped ceria/carbonate nanocomposite was found to be stable in both oxidizing and reducing atmospheres. sebhau.edu.lysebhau.edu.ly Additionally, the presence of the carbonate phase can suppress the electronic conduction of the ceria phase that can occur in reducing atmospheres. sebhau.edu.ly Compatibility tests between an SDC-K₂CO₃ electrolyte and a lithiated NiO cathode demonstrated stability up to 700°C. worldscientific.com

Table 2: Ionic Conductivity of Samarium-Doped Ceria-Carbonate Composites

Composite MaterialTemperatureIonic ConductivityReference
Calcium and Samarium co-doped Ceria / Ternary Carbonate600°C0.44 S/cm (O²⁻) and 0.41 S/cm (H⁺) sebhau.edu.lysebhau.edu.ly
Samarium-Doped Ceria / Barium Carbonate (SDC/BC)600°C0.1027 S/cm proquest.comresearchgate.net
Samarium-Doped Ceria / (Li/Na)₂CO₃600°CAchieved power density of 590 mW/cm², indicating high conductivity. diva-portal.org
Porous SDC with superstructured carbonate550°C0.17 S/cm pnas.org

Nanosensors and Gas Sensing Technologies

While this compound itself is not the active sensing material, its derivative, samarium oxide (Sm₂O₃), is used to enhance the performance of gas sensors. Research has shown that loading mulberry-shaped tin oxide (SnO₂) hierarchical structures with samarium oxide significantly improves their gas sensing capabilities, particularly for detecting acetone. nih.govsensor-jlu.com

The addition of Sm₂O₃ enhances the sensor's response by increasing the number of oxygen vacancies on the sensor's surface, which in turn enhances the adsorption of oxygen. nih.govsensor-jlu.com A sensor with 2.5 mol% Sm₂O₃ loading showed a response to 100 ppm acetone that was 2.29 times higher than that of pure SnO₂. nih.gov This modification also lowered the detection threshold from 500 ppb to 100 ppb, making such sensors potentially useful for non-invasive medical diagnostics, such as detecting diabetes through exhaled breath. nih.govsensor-jlu.com This application is part of a broader trend of using advanced nanomaterials to develop highly sensitive and selective gas sensors for health and environmental monitoring. nih.gov

Nuclear Technology and Radiopharmaceutical Applications

This compound plays a crucial role in the synthesis of samarium-based compounds utilized in nuclear and medical fields. Its applications are primarily centered around specific isotopes of samarium, notably Samarium-149 in nuclear reactors and Samarium-153 in radiopharmaceutical therapies.

Samarium-149 (¹⁴⁹Sm), a stable isotope, is a significant fission product in nuclear reactors and is recognized as the second most important nuclear poison after Xenon-135. wikipedia.orgwikipedia.org A nuclear poison is a substance with a large neutron absorption cross-section, which can sometimes be an undesirable effect in a nuclear reactor's operation. wikipedia.org However, these neutron-absorbing materials are intentionally used in some reactors to manage the high reactivity of fresh nuclear fuel. wikipedia.org

The primary source of ¹⁴⁹Sm in a reactor is not direct fission but rather the decay of Promethium-149 (¹⁴⁹Pm), which itself is a decay product of Neodymium-149 (¹⁴⁹Nd). nuclear-power.com The decay chain is as follows:

¹⁴⁹Nd (β⁻ decay, 1.73 hr) → ¹⁴⁹Pm (β⁻ decay, 53.1 hr) → ¹⁴⁹Sm (stable) nuclear-power.com

Due to its potent neutron absorption capabilities, ¹⁴⁹Sm is utilized in the control rods of nuclear reactors to regulate the fission process. hpschapters.orgreddit.com The advantage of using samarium in control rods is the stability of its neutron absorption capacity, as many of its subsequent isotopes formed upon neutron capture are also effective neutron absorbers. reddit.com

Table 1: Neutron Cross-Sections of Samarium Isotopes
IsotopeThermal Neutron Capture Cross-Section (barns)
Samarium-14940,140 wikipedia.org
Samarium-15115,000 reddit.com
Natural Samarium6,800 reddit.com

This table presents the thermal neutron capture cross-sections for key samarium isotopes, illustrating the exceptional neutron-absorbing capacity of Samarium-149.

In the field of nuclear medicine, this compound is a precursor in creating neutron-activatable microspheres for a cancer treatment known as hepatic radioembolization. This minimally invasive procedure is employed for treating primary and metastatic liver cancers. ingentaconnect.com The treatment involves the intra-arterial delivery of radioactive microparticles to target tumors. nih.gov

Samarium-153 (¹⁵³Sm) is a radionuclide of particular interest for this application. nih.gov It is produced by the neutron activation of stable Samarium-152 (¹⁵²Sm) in a nuclear reactor through the reaction: ¹⁵²Sm(n,γ)¹⁵³Sm. ingentaconnect.comnih.gov ¹⁵³Sm is considered a theranostic agent because it emits both therapeutic beta particles and diagnostic gamma radiation, allowing for post-procedural imaging. nih.govnih.gov This offers an advantage over pure beta emitters like Yttrium-90 (⁹⁰Y), which are also used in radioembolization. ingentaconnect.comnih.gov

The production of these radioembolic agents often involves incorporating a stable samarium compound, such as this compound or samarium oxide, into polymer microspheres. These non-radioactive microspheres can then be irradiated in a nuclear reactor to activate the samarium, a process that can reduce radiation exposure for personnel involved in their preparation. nih.gov

The effectiveness of hepatic radioembolization is highly dependent on the physical and chemical properties of the microspheres. These particles must be of a suitable size to become lodged in the tumor's microvasculature without passing through to other organs. Research has focused on developing microspheres with consistent and predictable characteristics.

For instance, this compound-polymethacrylate [¹⁵²Sm₂(CO₃)₃-PMA] microspheres have been developed with a mean diameter of approximately 29.30 µm. nih.govnih.gov Scanning electron microscopy has shown that these microspheres maintain their spherical and smooth morphology even after undergoing neutron activation for extended periods. nih.govnih.gov This structural integrity is crucial for ensuring predictable delivery and lodging within the targeted liver tumors.

Similarly, samarium-153 oxide-loaded polystyrene ([¹⁵³Sm]Sm₂O₃-PS) microspheres have been synthesized with an average diameter of around 33 µm. ingentaconnect.comnih.gov Studies have confirmed that these microspheres also remain spherical and their size is unaffected by the neutron activation process. ingentaconnect.comresearchgate.net The stability of these microspheres under irradiation is a key factor in their viability as a radioembolic agent. nih.gov

Table 2: Physicochemical Properties of Samarium-Based Microspheres
Microsphere TypeMean Diameter (µm)MorphologyStructural Integrity Post-Activation
¹⁵³Sm₂(CO₃)₃-PMA29.30 ± 0.18 nih.govnih.govSpherical and smooth nih.govnih.govMaintained nih.govnih.gov
[¹⁵³Sm]Sm₂O₃-PS~33 ingentaconnect.comnih.govSpherical ingentaconnect.comnih.govMaintained ingentaconnect.comnih.gov

This interactive table summarizes the key physicochemical characteristics of different types of samarium-based microspheres developed for hepatic radioembolization.

For medical applications, the radionuclide purity of the final product is of utmost importance to ensure patient safety and treatment efficacy. When producing ¹⁵³Sm through neutron activation of enriched ¹⁵²Sm targets, long-lived impurities such as Europium-154 (¹⁵⁴Eu) and Europium-155 (¹⁵⁵Eu) can be co-produced. nih.govfrontiersin.org However, studies have shown that the levels of these impurities are generally low enough not to pose a significant problem for the intended therapeutic use. nih.gov Gamma spectrometry analysis of developed samarium-based microspheres has consistently shown no long half-life radionuclide or elemental impurities. ingentaconnect.comnih.govresearchgate.net

Another critical factor is the retention of the radioactive ¹⁵³Sm within the microspheres after they are administered. Poor retention could lead to the leakage of radioactivity into the systemic circulation, causing unintended radiation exposure to other parts of the body. In vitro studies have been conducted to assess the retention efficiency of ¹⁵³Sm in these microspheres in environments simulating physiological conditions, such as saline solution and human blood plasma.

The results of these studies have been very promising. For instance, [¹⁵³Sm]Sm₂O₃-PS microspheres demonstrated radionuclide retention efficiencies of 99.64 ± 0.07% in saline solution and 98.76 ± 1.10% in human blood plasma over a period of 550 hours. ingentaconnect.comnih.gov Similarly, ¹⁵³Sm₂(CO₃)₃-PMA microspheres showed a retention of greater than 98% over 120 hours in human blood plasma. nih.govnih.gov

Table 3: Radionuclide Retention Efficiency of ¹⁵³Sm Microspheres
Microsphere TypeTest MediumRetention Efficiency (%)Duration (hours)
[¹⁵³Sm]Sm₂O₃-PSSaline Solution99.64 ± 0.07 ingentaconnect.comnih.gov550 ingentaconnect.comnih.gov
[¹⁵³Sm]Sm₂O₃-PSHuman Blood Plasma98.76 ± 1.10 ingentaconnect.comnih.gov550 ingentaconnect.comnih.gov
¹⁵³Sm₂(CO₃)₃-PMAHuman Blood Plasma>98 nih.govnih.gov120 nih.govnih.gov

This interactive table displays the high retention efficiency of Samarium-153 in different types of microspheres when tested in saline and human blood plasma, highlighting their stability for medical applications.

Environmental Remediation and Sustainable Chemistry of Samarium Carbonate

Rare Earth Element Reclamation and Recycling Methodologies

The recovery of rare earth elements like samarium from waste streams is crucial for sustainable technology. Ionic liquids, which are salts that are liquid at low temperatures, are being explored as greener alternatives to traditional high-temperature molten salts or harsh acids for these recycling processes.

Electrochemical Reclamation of Samarium from Ionic Liquid Systems

Electrochemical deposition, or electrodeposition, from ionic liquid electrolytes is a promising method for reclaiming samarium metal at near-ambient temperatures. researchgate.net This process avoids the high energy costs and harsh conditions of conventional molten salt electrolysis. researchgate.net The reclamation of samarium involves its reduction from an oxidized state, typically Sm(III), to its metallic form, Sm(0).

Research has shown that the electrochemical reduction of Sm(III) in ionic liquids like 1-butyl-1-methylpyrrolidinium dicyanamide ([BMP][DCA]) occurs in a consecutive two-step pathway. researchgate.netmdpi.com First, Sm(III) is reduced to Sm(II) in a one-electron transfer, followed by a two-electron reduction of Sm(II) to metallic Sm(0). researchgate.netmdpi.com By applying a constant potential to a substrate (like copper) acting as the working electrode, compact deposits of metallic samarium can be formed. researchgate.net Spectroscopic analysis of these deposits confirms the presence of metallic samarium, although it often co-exists with its oxide form due to the presence of oxygen. researchgate.net

The efficiency and nature of the deposit can be influenced by the specific samarium precursor used (e.g., samarium triflate or samarium nitrate) and the composition of the ionic liquid. researchgate.net This method represents a significant step towards more environmentally benign and efficient recycling of samarium from industrial wastes.

Dissolution and Coordination Chemistry of Samarium Carbonate in Ionic Liquid Solvents

For reclamation to occur, the samarium compound must first be dissolved in the ionic liquid solvent. Deep eutectic solvents (DESs), a subclass of ionic liquids, have demonstrated effectiveness in dissolving rare earth carbonates, including those of samarium. researchgate.net Studies have utilized DESs based on choline chloride combined with organic acids like malonic acid or citric acid to achieve this dissolution. researchgate.net The efficiency of dissolving rare earth carbonates can be enhanced through mechanical activation, which reduces particle size and increases the reactive surface area. mdpi.com

Once dissolved, the samarium(III) ion does not exist freely but forms coordination complexes with the components of the ionic liquid. Spectroscopic analyses, such as FT-infrared and Raman spectroscopy, have confirmed that the Sm³⁺ ion coordinates with the anions or molecules of the solvent. researchgate.net For example, in the [BMP][DCA] ionic liquid, the Sm³⁺ species coordinates with the dicyanamide ([DCA]⁻) anion through its nitrogen atom. researchgate.net In other systems using neutral ligands like 1,3-dimethyl-2-imidazolidone (DMI), the Sm³⁺ ion coordinates with the DMI molecule through the oxygen atom of its carbonyl group. researchgate.net This coordination chemistry is fundamental to stabilizing the samarium ion in the liquid phase, making it available for subsequent electrochemical reclamation.

Samarium Sorption and Mobility in Environmental Matrices

The mobility of samarium in the environment is largely controlled by its sorption (adhesion) to various solid materials in soil and water. Understanding these interactions is key to predicting its fate and developing remediation strategies for contaminated sites.

Adsorption of Samarium from Aqueous Solutions onto Biochars and Carbon-Rich Materials

Biochars, which are carbon-rich materials produced from the pyrolysis of biomass, are increasingly studied as effective and low-cost sorbents for removing contaminants like samarium from water. engconfintl.org Various biochars derived from materials such as castor meal, eucalyptus forest residues, sugarcane bagasse, and green pericarp of coconut have been evaluated for their ability to adsorb samarium. bohrium.com

Batch experiments have shown that these materials can have very high sorption capacities for samarium, with distribution coefficients (Kd) in the range of 10⁴–10⁵ L kg⁻¹ and sorption percentages often exceeding 97%. bohrium.com The primary mechanism for this high sorption is believed to be cation exchange, where the positively charged samarium ions in solution are exchanged for other cations on the surface of the biochar. engconfintl.orgbohrium.com The maximum sorption capacity varies significantly depending on the source material of the biochar. bohrium.com

Below is a table summarizing the maximum samarium sorption capacities for various biochars and carbon-rich materials as determined by the Langmuir model in batch experiments.

MaterialSourceMaximum Sorption Capacity (mg g⁻¹)
CM Castor Meal Biochar7.2
CE Eucalyptus Forest Residues Biochar1.2
SB Sugarcane Bagasse Biochar1.4
PC Green Pericarp of Coconut Biochar1.7
CF Coal Fines37
GAC Commercial Activated Charcoal36
NGAC Commercial Activated Charcoal12

Data sourced from a comparative study on samarium sorption. bohrium.com

Comparative Analysis of Batch versus Continuous-Flow Sorption Experiments

The sorption capacity of materials like biochar can be assessed using different experimental setups, primarily batch and continuous-flow systems.

Batch Experiments: In this method, a known amount of the sorbent material is mixed with a solution containing the contaminant (samarium) in a sealed container. The mixture is agitated until equilibrium is reached, and the amount of samarium removed from the solution is measured. This method is useful for determining equilibrium data and maximum sorption capacities using models like the Langmuir isotherm. bohrium.com Batch experiments revealed high distribution coefficients (Kd) for samarium on biochars, in the range of 10⁴–10⁵ L kg⁻¹. bohrium.com

Continuous-Flow Experiments: This setup, often using a column packed with the sorbent, mimics real-world filtration systems. The contaminated solution is passed through the column at a constant flow rate, and the concentration of the contaminant in the outflow is monitored over time. This generates "breakthrough curves" which show when the sorbent becomes saturated. bohrium.com This method allows for the determination of maximum sorption capacities through mass balance calculations and by fitting the data to models like the Thomas and Yan models. bohrium.com

A direct comparison of both methods for samarium sorption on various biochars and carbon-rich materials found that the maximum sorption capacities derived from Langmuir fitting in batch experiments correlated well with those obtained from continuous-flow experiments. bohrium.com For example, coal fines showed the highest sorption capacity in both setups, while castor meal biochar was the most effective among the tested biochars. bohrium.com The study concluded that both methods are suitable for determining the maximum samarium sorption capacity of these materials. bohrium.com

Influence of Soil Properties (pH, Organic Matter, Carbonates, Clay Minerals) on Samarium-Soil Interactions

The interaction of samarium with soil is complex and is governed by a combination of the soil's physical and chemical properties. nih.govamericanelements.com At low environmental concentrations, soil generally exhibits a very high retention capacity for samarium, with sorption often higher than 99% and subsequent desorption lower than 2%. nih.gov However, at higher contamination levels, the behavior varies significantly among different soil types. nih.gov

The key soil properties and phases influencing samarium mobility are:

pH: The pH of the soil solution is a critical factor. Generally, an increase in pH leads to decreased mobility of metal cations like samarium due to increased precipitation and stronger binding to soil surfaces. nih.gov

Organic Matter: Soil organic matter, particularly soluble forms, can form stable and soluble complexes with samarium. ub.edu This can potentially increase its mobility in the soil solution. Conversely, solid organic matter provides sorption sites that can immobilize samarium. nih.gov

Carbonates: Carbonate minerals within the soil can contribute to the retention of samarium, likely through precipitation or surface adsorption processes. nih.govamericanelements.com

Clay Minerals: As layered aluminosilicates with charged surfaces, clay minerals are a significant phase for cation exchange and adsorption, playing a crucial role in binding samarium and restricting its movement through the soil profile. nih.govamericanelements.com

Sequential extraction procedures, which separate the sorbed samarium into different fractions associated with these soil phases, have confirmed that organic matter, carbonates, and clay minerals are the primary components governing the interaction between samarium and soil. nih.govamericanelements.com

Cation Exchange Mechanisms Governing Samarium Sorption Processes

The sorption of samarium (Sm(III)) from aqueous solutions is significantly governed by cation exchange mechanisms, a process involving the reversible exchange of ions between a solution and a solid surface. uottawa.ca This surface reaction is crucial for the removal and recovery of samarium from industrial effluents and radioactive waste. The process relies on the electrostatic attraction of positively charged samarium ions to negatively charged surfaces of various materials, including synthetic ion-exchange resins and natural minerals. uottawa.cacern.ch

The primary mechanism is often described as outer-sphere complexation, where hydrated samarium cations are attracted to the oppositely charged surfaces of the sorbent material without direct bonding to the surface atoms. mdpi.com The effectiveness of this process is influenced by several key parameters, including the pH of the solution, the initial concentration of samarium ions, contact time, and the presence of competing cations. cern.chresearchgate.netnih.gov

Research on weakly macroporous cation exchangers, such as Amberlite IRC-50, demonstrates the practical application of these mechanisms. researchgate.netresearchgate.net Studies show that the sorption of Sm(III) is highly pH-dependent, with optimal removal occurring at a pH of 9.3. researchgate.netnih.gov The form of the resin, whether in its hydrogen (H+) or sodium (Na+) form, also affects the kinetics of the exchange process, with the Na+ form generally exhibiting faster sorption rates. researchgate.netnih.gov The equilibrium extraction capacity for samarium has been quantified, reaching values around 22 mg/g of resin under optimal conditions. researchgate.netnih.gov

The presence of other ions in the solution can compete with samarium for binding sites on the resin, potentially reducing its removal efficiency. cern.ch Colloidal species, such as silica (B1680970) and humic acids, which are common in natural waters, can also impact the chemical recovery of samarium by complexing with the ions in the solution. cern.ch The versatility of cation exchange is further highlighted by its application with various materials, including zeolites and bentonite, which are studied for their capacity to adsorb Sm(III) from aqueous solutions. researchgate.net

Table 1: Optimal Conditions for Samarium(III) Sorption by Amberlite IRC-50 Resin

Parameter Optimal Condition (H+ form) Optimal Condition (Na+ form) Equilibrium Extraction (at 1 mmol/L) Reference
Initial Sm(III) Concentration 1 mmol/L 1 mmol/L - researchgate.net, nih.gov
pH 9.3 9.3 - researchgate.net, nih.gov
Stirring Time 20 min 5 min - researchgate.net, nih.gov
Amount of Resin 0.15 g 0.15 g - researchgate.net, nih.gov
Equilibrium Extraction - - 22.2 mg/g (H+), 21.9 mg/g (Na+) researchgate.net, nih.gov

Contributions to Sustainable Chemical Processes

Potential for Carbon Capture and Utilization in Samarium-Based Systems

Samarium-based materials are emerging as promising candidates for carbon capture and utilization (CCU), a key strategy for mitigating greenhouse gas emissions. frontiersin.org The fundamental principle involves the chemical interaction of carbon dioxide (CO2) with samarium compounds, leading to the formation of stable carbonates or the catalytic conversion of CO2 into valuable chemicals. nih.govresearchgate.net This aligns with CCU goals, which aim to capture CO2 and use it as a feedstock for new products. frontiersin.org

Studies have shown that oxidized samarium surfaces exhibit a significantly enhanced affinity for CO2 adsorption compared to their metallic counterparts. nih.govnih.gov This enhanced adsorption can lead to the formation of carbonate species on the surface, effectively capturing the CO2. nih.govnih.gov The process is influenced by the electronic structure of the samarium-based system and the surface temperature. nih.gov For instance, thermal desorption measurements on oxidized samarium films show distinct CO2 desorption peaks at temperatures around 500 K and 600 K, indicating a strong interaction. nih.gov

Beyond simple capture, samarium oxides (Sm2O3) serve as versatile platforms for the catalytic utilization of CO2. researchgate.net Samarium oxide-supported catalysts have been successfully tested for CO2 methanation, a process that converts CO2 and hydrogen into methane (CH4), a valuable fuel. researchgate.net The samarium oxide surface facilitates the interaction and conversion of CO2, with supported nickel (Ni) catalysts showing high selectivity (around 98%) for methane production due to the prevalence of surface carbonate and formate species. researchgate.net

Furthermore, samarium-doped ceria (SDC) is being investigated as a highly effective electrocatalyst for the CO2 reduction reaction (CO2RR) in solid oxide electrolysis cells (SOECs). rsc.org The presence of samarium enhances the catalytic properties of ceria, facilitating the conversion of CO2 into products like carbon monoxide (CO), which can be used in chemical synthesis. rsc.org These samarium-based systems represent a significant step towards creating a circular carbon economy by transforming a waste product into a resource.

Table 2: Research Findings on Samarium-Based Systems for CO2 Interaction

Samarium System Application Key Findings Reference
Oxidized Samarium Films CO2 Adsorption/Capture Enhanced CO2 adsorption compared to metallic Sm; formation of surface carbonate species. nih.gov, nih.gov
Samarium Oxide (Sm2O3) Supported Catalysts CO2 Utilization (Methanation) Acts as a versatile surface for CO2 conversion; Ni/Sm2O3 catalyst achieves ~98% CH4 selectivity. researchgate.net
Samarium-Doped Ceria (SDC) CO2 Utilization (Electrocatalysis) Enhances electrochemical performance for CO2 reduction; lowers the energy barrier for the reaction. rsc.org

Green Chemistry Principles in this compound Synthesis and Application

The synthesis and application of this compound and related compounds can be significantly improved by adhering to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orgsigmaaldrich.commsu.edu These principles provide a framework for developing more sustainable chemical processes. acs.org

Waste Prevention and Atom Economy : A core principle of green chemistry is to prevent waste generation rather than treating it afterward. acs.orgsigmaaldrich.com In the context of samarium, this is particularly relevant to its recovery from end-of-life products like SmCo magnets. mdpi.compnas.org Hydrometallurgical recycling processes that selectively precipitate samarium from waste streams, for instance, using ammonium (B1175870) bicarbonate to form this compound, exemplify this principle. mdpi.com Such methods not only prevent the loss of a valuable resource but also maximize atom economy by incorporating a high proportion of the reactant materials into the final product. acs.org

Less Hazardous Chemical Syntheses and Safer Solvents : Green chemistry encourages the use of substances that are less toxic to human health and the environment. msu.edu Traditional methods for rare earth element recovery can involve harsh acids and high temperatures. plu.mx Developing synthesis routes that use greener reagents and solvents is a key goal. For example, a novel phosphate process has been developed to recover over 99% of samarium from a cobalt-samarium solution using phosphoric acid under controlled pH, avoiding the use of harmful gases. plu.mx Similarly, solution-based methods for synthesizing samarium-based nanoparticles at moderate temperatures (120 °C) reduce the hazards and energy inputs associated with high-temperature processes. mdpi.com

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. acs.org The development of catalytic processes, a cornerstone of green chemistry, can significantly lower the energy demands of reactions. bdu.ac.in In samarium applications, using samarium-based catalysts for processes like CO2 conversion can be more energy-efficient than non-catalytic alternatives. researchgate.net Furthermore, exploring synthesis methods that operate at or near ambient temperature and pressure, such as some biomineralization-inspired or solution-based routes, directly addresses this principle. rsc.orgresearchgate.net

Use of Renewable Feedstocks : Whenever feasible, raw materials should be renewable rather than depleting. acs.org While samarium itself is a finite resource, the "feedstock" for its recovery can be waste products. pnas.org Treating industrial waste and end-of-life magnets as a feedstock for recovering samarium aligns with the circular economy concept, a key aspect of sustainable chemistry. mdpi.com

By integrating these principles, the lifecycle of this compound and other samarium compounds can be made more environmentally and economically sustainable.

Table 3: Application of Green Chemistry Principles to Samarium Chemistry

Green Chemistry Principle Application in Samarium Chemistry Example Reference
Waste Prevention Recovery of samarium from waste SmCo magnets to prevent landfilling of valuable metals. Selective precipitation of samarium from leached magnet solutions. mdpi.com, pnas.org
Atom Economy Designing synthesis routes that maximize the incorporation of reactants into the final product. Catalytic reactions where the catalyst is regenerated and reused. acs.org, bdu.ac.in
Less Hazardous Synthesis Using safer reagents and avoiding harsh conditions in recovery and synthesis processes. A phosphate-based process to recover Sm, avoiding harmful gases and high temperatures. plu.mx
Design for Energy Efficiency Developing processes that operate at lower temperatures and pressures. Solution-based synthesis of samarium-based nanoparticles at 120 °C. mdpi.com

Theoretical and Computational Chemistry of Samarium Carbonate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure and reactivity of complex systems, including those containing f-block elements like samarium. scispace.com While DFT is, in principle, an exact theory of electronic structure, its practical application relies on approximations for the exchange-correlation functional. scispace.com For lanthanides, the localized and strongly correlated nature of 4f electrons presents a significant challenge, often requiring methods beyond standard DFT, such as the DFT+U approach, to accurately describe their electronic properties. aps.orgresearchgate.net

Computational studies on samarium-containing systems are complicated by the element's open f-shell character and relativistic effects. mdpi.com Standard DFT methods can sometimes fail to correctly predict the ground-state configuration and magnetic properties. aps.orgarxiv.org For instance, in studies of samarium adatoms, the conventional DFT+U method incorrectly predicted a magnetic ground state, a result that was corrected by more advanced techniques like DFT+Hubbard-I (HIA) and DFT+exact diagonalization (ED), which accurately yielded the expected nonmagnetic J=0 ground state for the Sm atom. aps.orgresearchgate.netarxiv.org

These advanced methods are crucial for obtaining reliable predictions of electronic structures and energetics in samarium compounds. The choice of the effective Hubbard U parameter is critical and is often selected based on values established in prior calculations for rare-earth elements to account for the on-site Coulomb interaction of the localized f electrons. researchgate.net The accurate calculation of electronic structure is the foundation for understanding the energetics of formation, reaction energies, and the thermodynamic stability of samarium carbonate systems.

Table 1: Computational Methods and Challenges for Samarium Systems

Method Description Key Challenge for Samarium Application/Insight
DFT+U A method that adds an on-site Coulomb interaction term (U) to the DFT functional to better describe strongly correlated electrons. researchgate.net Incorrectly predicts a magnetic ground state for Sm atoms in some cases. aps.orgresearchgate.net Widely used for rare-earth elements to account for localized f-electron interactions. researchgate.net
DFT+HIA A DFT approach combined with the Hubbard-I approximation, which is better suited for atomic-like, strongly correlated electrons. aps.org Computationally more demanding than standard DFT+U. Correctly predicts a nonmagnetic ground state for Sm adatoms. aps.orgarxiv.org
DFT+ED A method that combines DFT with the exact diagonalization of a small cluster model, providing a highly accurate treatment of electron correlation. aps.org Highest computational cost among the listed methods. Confirms the nonmagnetic J=0 ground state for Sm, resolving discrepancies from simpler models. aps.orgarxiv.org

| CASPT2 | Complete Active Space Perturbation Theory of the second order; a high-level multireference quantum chemical method. mdpi.com | Requires careful selection of the active space and is computationally expensive. mdpi.com | Provides benchmark energies for electron transfer processes, showing good agreement with specific DFT functionals like PBE0-D3. mdpi.com |

DFT calculations have been instrumental in unraveling the complex reaction mechanisms involved in the formation of samarium carbonates from CO2. Studies on the reaction of divalent samarium complexes, such as [(C5Me5)2Sm(II)(thf)2], with carbon dioxide have been explained using DFT methods. nih.gov These investigations show that carbonate formation often proceeds through intricate, multi-step pathways.

One proposed mechanism for carbonate formation involves the initial coordination of CO2, followed by CO release and the formation of a bridging uranium oxo-dimer, which then reacts with another CO2 molecule. rsc.org A similar reactivity pattern has been demonstrated for samarium(II), which can reduce CO2 to afford a carbonate-bridged dinuclear Sm(III)/Sm(III) dimer. rsc.org

DFT studies have detailed the formation of oxalate (B1200264) and carbonate complexes from the reaction of samarium(II) precursors with CO2. nih.gov The calculations revealed that the reaction proceeds via bimetallic samarium(III) intermediates, such as [(C5Me5)2Sm-CO2-Sm(C5Me5)2], effectively ruling out a radical coupling pathway for the formation of the oxalate complex. nih.gov The subsequent insertion of CO2 into a samarium-carbon bond, for example in an organometallic samarium alkynyl complex, can also lead to the formation of carboxylate (and by extension, carbonate-related) structures. mdpi.com

Table 2: DFT-Elucidated Steps in Samarium-CO2 Reactions

Step Description Intermediate Species Key Finding
1. CO2 Coordination A CO2 molecule coordinates to the low-valent samarium center. Sm(II)-CO2 adduct The initial step in the activation of CO2. rsc.org
2. Bimetallic Intermediate Formation Two samarium centers bridge a CO2 molecule, inducing reduction. [(C5Me5)2Sm-CO2-Sm(C5Me5)2] Explains the formation of oxalate complexes and involves Sm(III) species. nih.gov
3. CO Release & Oxo-Dimer Formation Disproportionation of CO2 can occur, releasing CO and forming a Sm(IV)-oxo dimer. Bridging oxo-dimer A pathway leading to the formation of a stable metal-oxo core. rsc.org

| 4. CO2 Insertion | A second CO2 molecule inserts into a Sm-O or Sm-C bond. | Sm-O-C(O)-O (carbonate) or Sm-O2C-R (carboxylate) | The final step yielding the stable carbonate or carboxylate product. rsc.orgmdpi.com |

Samarium(II) complexes are powerful single-electron donors, and their reactions are often governed by Single Electron Transfer (SET) processes. rsc.org The energetics of SET from samarium diiodide (SmI2) to a substrate like a carbonyl group have been investigated using high-level computational methods, which predict an endothermic electron transfer in some model systems. mdpi.com

The presence of proton donors, particularly water, dramatically alters the reactivity of Sm(II) reagents, often shifting the mechanism from SET to Proton-Coupled Electron Transfer (PCET). nih.govlehigh.edu PCET is a process where an electron and a proton are transferred in a single, concerted kinetic step. wikipedia.org This mechanism is crucial in the reduction of carbonyls by SmI2-water complexes. nih.gov

Computational studies have provided evidence that the reduction of aldehydes and ketones by the SmI2-water system likely proceeds through an asynchronous PCET, while the reduction of a lactone occurs via a concerted PCET. nih.gov The concerted pathway becomes favorable when the initial SET is significantly endergonic. nih.gov The coordination of proton donors like alcohols to SmI2 leads to a substantial weakening of the O-H bond, creating potent PCET reagents whose thermodynamic properties, such as bond dissociation free energies (BDFEs), can be quantified and analyzed through a combination of experimental and computational approaches. nih.gov

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insight into atomic-scale interactions and dynamics. nih.gov These simulations model atomic motion by integrating Newton's laws of motion, where the forces between atoms are calculated using either empirical force fields or from first-principles quantum mechanical calculations (ab initio MD). nih.govndsu.edu

While specific MD simulation studies focusing exclusively on this compound are not widely documented, the methodologies developed for other amorphous and crystalline carbonates provide a clear framework for how such systems would be modeled. For amorphous metal carbonates, ab initio MD simulations, where forces are derived from DFT, are particularly valuable. rsc.org This approach avoids the need for pre-parameterized force fields and can accurately model chemical reactivity and complex bonding environments. rsc.org

These simulations can be used to generate ensembles of atomic-scale structural models that describe short- and medium-range atomic arrangements. rsc.org For instance, in studies of amorphous calcium carbonate (ACC), simulations have been used to analyze the coordination environment of the metal cation, the role of structural water, and the nature of the interactions between the cation and the carbonate anions. rsc.orgnih.gov Such models can reproduce experimental data, like X-ray pair distribution functions, and reveal how factors like hydration level influence the atomic-scale structure. rsc.org Applying these ab initio MD techniques to this compound would allow for the investigation of Sm-O and Sm-C bond length distributions, coordination numbers, and the dynamic role of water molecules in hydrated this compound structures.

Thermodynamic Property Calculations

The thermodynamic properties of rare earth carbonates, including this compound, have been the subject of both experimental and computational investigation. mdpi.com Computational methods allow for the prediction of key thermodynamic quantities like entropy, specific heat, and Gibbs free energy, which are crucial for understanding the stability and phase behavior of these materials under various conditions. geoscienceworld.org

Calculations can be performed using simplified models of the vibrational density of states (VDoS), which are constructed from experimental spectroscopic data (IR and Raman). geoscienceworld.org By explicitly including the effects of temperature and pressure on vibrational frequencies, these models can accurately predict thermoelastic properties and equations of state. geoscienceworld.org The validity of these models is often confirmed by comparing the calculated results with available calorimetric measurements and experimentally determined phase diagrams. geoscienceworld.org For samarium, thermodynamic data for related compounds like samarium carbides have been calculated, yielding values for enthalpies of formation (e.g., ΔH°f(SmC2, s, 298.15 K) = -(96.2 ± 7.5) kJ·mol⁻¹). umich.edu Similar calculations for this compound provide fundamental data for geochemical and materials science applications. Studies have also been performed on dual-phase membranes composed of samarium-doped ceria (SDC) and carbonate, where thermodynamic stability is a key factor for performance in applications like CO2 separation. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound Sm2(CO3)3
Disamarium Tricarbonate Sm2(CO3)3
Samarium(II) Iodide SmI2
Samarium-doped Ceria Ce1-xSmxO2-δ
Carbon Dioxide CO2
Carbon Monoxide CO
Tetrahydrofuran C4H8O
Samarium Carbide SmC2
Water H2O
Oxalate C2O4²⁻
Acetone C3H6O

Enthalpies and Free Energies of Formation, Decomposition, and Reaction

Precise experimental values for the standard enthalpy (ΔH°f) and Gibbs free energy (ΔG°f) of formation for anhydrous samarium(III) carbonate (Sm₂(CO₃)₃) are not readily found in publicly available literature. However, thermodynamic properties can be understood through the study of related rare earth element (REE) compounds and their decomposition pathways. mdpi.comresearchgate.net

The thermal decomposition of rare earth carbonates is a multi-stage process. mdpi.com Hydrated normal carbonates first lose water, then decompose into an intermediate oxycarbonate phase, which subsequently decomposes into the final rare earth oxide. mdpi.com For samarium, this pathway can be represented as:

Dehydration: Sm₂(CO₃)₃·nH₂O(s) → Sm₂(CO₃)₃(s) + nH₂O(g)

Decomposition to Oxycarbonate: Sm₂(CO₃)₃(s) → Sm₂O₂CO₃(s) + 2CO₂(g)

Decomposition to Oxide: Sm₂O₂CO₃(s) → Sm₂O₃(s) + CO₂(g)

While data for the initial decomposition of Sm₂(CO₃)₃ is scarce, the thermodynamics of the second decomposition step, from samarium dioxycarbonate (Sm₂O₂CO₃) to samarium oxide (Sm₂O₃), have been investigated. A 2001 study determined the enthalpy and entropy for this reaction.

Thermodynamic Data for the Decomposition of Samarium Dioxycarbonate

ReactionTemperature Range (K)ΔH° (kJ/mol)ΔS° (J/mol·K)
Sm₂O₂CO₃(s) → Sm₂O₃(s) + CO₂(g)755–987130.8 ± 4.2140.2 ± 4.2

Data sourced from a 2001 study on the thermochemistry of RE₂O₂CO₃ decomposition.

General trends for rare earth carbonates indicate that their thermal stability tends to decrease with increasing atomic number. mdpi.com Furthermore, computational studies using Density Functional Theory (DFT) on the formation of complex this compound species from CO₂ have shown the reactions to be highly exothermic, although these values are for complex organometallic precursors and not the simple inorganic salt. researchgate.net

Kinetic Modeling and Prediction from Computational Data

The kinetic modeling of this compound reactions, particularly its thermal decomposition, provides insight into the reaction rates and mechanisms. Direct kinetic studies on pure this compound are limited, but data can be derived from processes where it is an intermediate.

One study investigating the thermal decomposition of samarium laurate found that the process occurs in two stages, with the second stage involving the decomposition of this compound to samarium oxycarbonate. geoscienceworld.org This second stage was determined to follow zero-order kinetics. geoscienceworld.org The activation energy (Ea) for this step was found to be in the range of 1 to 9 kcal/mol. geoscienceworld.org

Kinetic parameters for solid-state reactions are often determined using model-fitting methods (like the Coats-Redfern method) or model-free isoconversional methods from thermogravimetric analysis (TGA) data. researchgate.net These models relate the reaction rate to temperature and the extent of conversion. For the decomposition of samarium laurate, the Horowitz-Metzger and Coats-Redfern equations were applied to determine the kinetic parameters. geoscienceworld.org

Kinetic Parameters for the Decomposition of this compound Intermediate

Reaction StageKinetic OrderActivation Energy (Ea) Range (kcal/mol)Specific Ea Value (kcal/mol)
Sm-Carbonate → Sm-OxycarbonateZero1 - 91.5

Data derived from the second stage of samarium laurate decomposition. geoscienceworld.org

Computational chemistry can further elucidate reaction pathways and predict kinetic barriers. For instance, DFT calculations have been used to map the energy profiles for the formation of this compound complexes, identifying transition states and reaction intermediates, which are crucial for a full kinetic description. researchgate.net

Speciation Modeling in Aqueous Environmental Systems

Geochemical modeling is a critical tool for predicting the form (speciation) and solubility of samarium in natural waters, where it can interact with various ligands, most notably carbonate (CO₃²⁻) and hydroxide (B78521) (OH⁻) ions. osti.govresearchgate.net The distribution of samarium among different aqueous species and solid phases dictates its mobility and potential bioavailability in the environment. utl.pt

Software packages like PHREEQC and Visual MINTEQ are widely used for these simulations. osti.govscribd.com These models use thermodynamic databases to calculate the equilibrium distribution of species based on parameters like pH, redox conditions, and the total concentrations of samarium and relevant ligands. scribd.com

In non-saline granitic groundwaters, modeling suggests that solid samarium(III) carbonate (Sm₂(CO₃)₃) is often the phase that limits the dissolved concentration of samarium. Studies have shown that at near-neutral to alkaline pH, samarium speciation is dominated by carbonate complexes. osti.gov

Key samarium species in aqueous carbonate systems include:

Free ion: Sm³⁺ (dominant at low pH)

Hydroxide complexes: Sm(OH)²⁺

Carbonate complexes: SmCO₃⁺, Sm(CO₃)₂⁻

Solid phases: Sm₂(CO₃)₃(s), Sm(OH)₃(s), and samarium hydroxycarbonate (SmOHCO₃)

A 2020 study validated modeling results from the ThermoChimie thermodynamic database against experimental data, finding that the measured equilibrium concentrations of dissolved samarium in synthetic groundwater were close to the predicted solubilities of Sm₂(CO₃)₃(s). Another study used modeling to generate diagrams showing the fraction of total samarium that precipitates as Sm₂(CO₃)₃ as a function of total samarium and total carbonate concentrations at different pH values. osti.gov These models are essential for assessing the fate of rare earth elements in the environment and for the performance assessment of nuclear waste repositories, where samarium is a relevant fission product. mdpi.com

Key Samarium Species in Aqueous Systems Modeled

Species TypeChemical FormulaSignificance
Aqueous IonSm³⁺Dominant species at acidic pH.
Aqueous ComplexSm(OH)²⁺An important hydroxide complex. osti.gov
Aqueous ComplexSmCO₃⁺A dominant carbonate complex in circumneutral to alkaline waters.
Solid PhaseSm₂(CO₃)₃(s)A key solubility-limiting solid in carbonate-rich groundwaters.
Solid PhaseSm(OH)₃(s)A potential precipitating solid, especially at higher pH values. osti.gov
Solid PhaseSmOHCO₃(s)A hydroxycarbonate phase considered in thermodynamic databases for REEs. mdpi.com

Future Directions and Emerging Research Avenues for Samarium Carbonate

Development of Novel Synthesis Strategies for Tailored Morphologies and Compositions

The functionality of samarium carbonate is intrinsically linked to its physical and chemical characteristics, such as particle size, morphology, and composition. Future research will focus on moving beyond traditional precipitation methods to more sophisticated synthesis strategies that allow for precise control over these properties.

  • Hydrothermal and Solvothermal Synthesis: These methods offer the ability to control crystal growth and morphology by manipulating temperature, pressure, and solvent properties. This can lead to the formation of unique nanostructures like nanorods, nanowires, or hierarchical assemblies, which can enhance catalytic activity and other surface-area-dependent properties.
  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve the homogeneity and purity of the resulting this compound nanoparticles. The rapid and uniform heating provided by microwaves can lead to the formation of smaller, more uniform particles with a narrow size distribution.
  • Sonochemical Synthesis: The use of high-intensity ultrasound can induce unique chemical and physical effects, leading to the formation of amorphous or nanocrystalline this compound with novel properties. This method can also be used to create core-shell structures or to disperse this compound nanoparticles on various supports.
  • Biotemplated Synthesis: Utilizing biological templates such as DNA, proteins, or viruses can enable the creation of intricate and highly ordered this compound structures that are not achievable through conventional chemical synthesis routes.
  • These advanced synthesis techniques will be crucial for producing this compound materials with tailored properties for specific applications.

    Integration of Advanced In-Situ Characterization Techniques for Dynamic Process Monitoring

    A deeper understanding of the formation mechanisms of this compound is essential for optimizing synthesis processes. The integration of advanced in-situ characterization techniques will allow researchers to monitor the nucleation and growth of this compound crystals in real-time.

  • In-Situ X-ray Diffraction (XRD): Synchrotron-based in-situ XRD can provide real-time information on the crystallographic phases and transformations occurring during the precipitation of rare-earth carbonates. acs.orgustb.edu.cnpublications.csiro.au This allows for the direct observation of the evolution from amorphous precursors to crystalline phases. acs.org
  • In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can be used to monitor changes in the chemical bonding and coordination environment of the carbonate and samarium ions during the reaction, providing insights into the reaction kinetics and mechanisms. acs.orgustb.edu.cn
  • In-Situ Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS): These techniques can provide information on the size, shape, and internal structure of the forming nanoparticles, from the initial nucleation stages to the final crystal growth. acs.org
  • In-Situ Transmission Electron Microscopy (TEM): Liquid-cell TEM allows for the direct visualization of nanoparticle formation and aggregation processes in solution, offering unprecedented insights into the dynamic behavior of the system.
  • By combining these in-situ techniques, a comprehensive picture of the this compound formation process can be obtained, enabling the rational design of synthesis strategies.

    Exploration of New Catalytic Transformations and Elucidation of Underlying Mechanisms

    Samarium compounds, including the carbonate, are known to possess catalytic properties. nanorh.comstanfordmaterials.com Future research will focus on exploring new catalytic applications for this compound and its derivatives, particularly in organic synthesis and environmental catalysis.

    Samarium-based catalysts have shown promise in a variety of organic reactions, including carbon-carbon bond formation, oxidations, and reductions. scitechdaily.comsamaterials.com Recent breakthroughs have demonstrated that visible-light-driven samarium catalysis can significantly reduce the amount of the rare-earth metal required, making the processes more sustainable. scitechdaily.com Research is ongoing to develop highly active samarium catalysts for a range of molecular transformations crucial for pharmaceutical and fine chemical synthesis. scitechdaily.com

    The catalytic activity of this compound can be further enhanced by supporting it on high-surface-area materials or by creating composite catalysts. For instance, samarium-doped fluorapatites have shown excellent catalytic activity in the synthesis of 1,2,4-triazoles. mdpi.com Additionally, samarium-based catalysts supported on periodic mesoporous organosilica have been developed for the conversion of CO₂ into valuable cyclic carbonates. scielo.org.mx

    Elucidating the underlying catalytic mechanisms through a combination of experimental studies and computational modeling will be key to designing more efficient and selective catalysts. mdpi.com

    Design and Synthesis of Multifunctional this compound-Based Composites

    The integration of this compound into composite materials can lead to synergistic effects and novel functionalities. stanfordmaterials.com Future research will focus on the design and synthesis of multifunctional composites for a wide range of applications.

  • Polymer Composites: Embedding this compound nanoparticles into polymer matrices can enhance the mechanical, thermal, and magnetic properties of the polymer. stanfordmaterials.comscite.ai For example, this compound-polymethacrylate microspheres have been developed as a neutron-activatable radioembolic agent for medical applications. mdpi.com
  • Ceramic Composites: Samarium-doped ceria (SDC)-carbonate composites are being extensively studied for their use as electrolytes in solid oxide fuel cells and as membranes for carbon dioxide separation. acs.orgresearchgate.netmdpi.comscientific.net The addition of this compound can improve the ionic conductivity and chemical stability of the ceramic phase. scientific.net
  • Carbon-Based Composites: Composites of this compound with carbon nanomaterials like graphene oxide can create highly efficient adsorbents for the removal of pollutants from water. researchgate.net
  • The development of these composites requires careful control over the interface between the this compound and the matrix material to ensure optimal performance.

    Expanding Environmental Remediation Applications and Sustainable Chemical Technologies

    This compound and its derivatives have significant potential in environmental remediation and the development of sustainable chemical processes.

  • Wastewater Treatment: Rare earth compounds, including carbonates, can be effective in removing pollutants such as phosphates, heavy metals, and organic dyes from wastewater through precipitation and adsorption mechanisms. water.co.idstanfordmaterials.com Biochar and other carbon-rich materials have been shown to be effective in sorbing samarium from aqueous solutions, suggesting potential for both remediation and recovery. researchgate.net
  • CO₂ Capture and Utilization: Samarium-based materials are being investigated for their ability to capture and convert carbon dioxide. Samarium-doped ceria-carbonate membranes can selectively separate CO₂ at high temperatures. acs.orgresearchgate.netacs.org Furthermore, samarium-based catalysts can facilitate the chemical fixation of CO₂ into valuable products like cyclic carbonates. scielo.org.mx The adsorption of CO₂ on oxidized samarium films has also been observed, indicating potential for capture mechanisms. nih.gov
  • Future research will aim to develop cost-effective and scalable technologies based on this compound for tackling pressing environmental challenges.

    Application of Machine Learning and Artificial Intelligence for Predictive Materials Design and Reaction Optimization

  • Predictive Materials Design: ML models can be trained on existing experimental and computational data to predict the properties of new this compound-based materials with specific morphologies and compositions. researchgate.netaps.orgspringernature.com This can guide experimental efforts towards the most promising candidates, saving time and resources. For instance, ML has been used to predict the stability of lanthanide-containing crystal structures. iucr.org
  • Reaction Optimization: AI algorithms can be used to optimize the reaction conditions for the synthesis of this compound nanoparticles with desired characteristics. researchgate.netijsret.compreprints.org By analyzing the relationships between synthesis parameters and material properties, AI can identify the optimal conditions for achieving high yields, specific particle sizes, and desired morphologies. preprints.orgeasychair.org Autonomous robotic systems driven by ML are already being used to explore and optimize the synthesis of nanomaterials. nih.gov
  • Mechanism Elucidation: Deep learning techniques can be applied to analyze complex datasets from in-situ characterization and catalytic experiments to gain deeper insights into reaction mechanisms. nih.gov
  • The integration of ML and AI into the research and development workflow for this compound holds the promise of dramatically accelerating the pace of innovation in this field.


    Q & A

    Q. What are the standard methods for synthesizing samarium carbonate (Sm₂(CO₃)₃) in a laboratory setting?

    this compound is typically synthesized via precipitation by reacting samarium salts (e.g., SmCl₃) with carbonate sources (e.g., Na₂CO₃ or (NH₄)₂CO₃) under controlled pH conditions. For example:

    • Dissolve SmCl₃·6H₂O in deionized water and slowly add Na₂CO₃ solution while stirring.
    • Filter the precipitated Sm₂(CO₃)₃·xH₂O and dry at 60–80°C under vacuum . Thermal decomposition of samarium hydroxycarbonate (Sm(CO₃)OH) is another method, yielding Sm₂(CO₃)₃ at temperatures above 300°C .

    Q. How can researchers characterize the purity and crystallinity of this compound?

    Key techniques include:

    • X-ray diffraction (XRD) : Compare experimental patterns with reference data (e.g., ICDD PDF-00-025-1062 for hexagonal Sm(CO₃)OH) to confirm phase purity .
    • Thermogravimetric analysis (TGA) : Monitor mass loss during heating to identify decomposition steps (e.g., CO₂ release at ~500°C) .
    • Inductively coupled plasma optical emission spectroscopy (ICP-OES) : Quantify Sm³⁺ content and trace impurities (e.g., <10 ppm of Fe or Ca) .

    Q. What solvents or conditions affect the solubility of this compound?

    this compound is insoluble in water but dissolves in acidic media (e.g., HNO₃ or HCl) via protonation of carbonate ions. For example:

    • Sm₂(CO₃)₃ + 6H⁺ → 2Sm³⁺ + 3CO₂↑ + 3H₂O. Solubility in organic solvents (e.g., ethanol, DMSO) is negligible, as shown in solubility databases .

    Advanced Research Questions

    Q. What challenges arise in isolating this compound from mixed rare-earth carbonate precipitates?

    Co-precipitation of Sm³⁺ with other lanthanides (e.g., Eu³⁺ or Gd³⁺) is common due to similar ionic radii. To mitigate this:

    • Optimize pH (6.5–7.5) and carbonate concentration to exploit slight differences in solubility products .
    • Use selective complexing agents (e.g., EDTA) during precipitation to enhance separation efficiency .

    Q. How do hydroxyl groups influence the vibrational modes and stability of samarium hydroxycarbonate?

    In hexagonal Sm(CO₃)OH, hydroxyl groups occupy specific lattice positions, forming hydrogen bonds with adjacent carbonate ions. Fourier-transform infrared (FTIR) spectroscopy reveals:

    • O–H stretching vibrations at ~3450 cm⁻¹.
    • Asymmetric CO₃²⁻ vibrations at ~1500 cm⁻¹. These interactions stabilize the structure, as shown in single-crystal spectroscopic studies .

    Q. What role does this compound play in catalytic transesterification reactions?

    this compound-derived catalysts (e.g., SmOₓ) activate carbonyl groups in reactions like dimethyl carbonate (DMC) transesterification. Key steps include:

    • Thermal decomposition of Sm₂(CO₃)₃ to Sm₂O₃ at 500°C.
    • Surface Lewis acid sites (Sm³⁺) adsorb reactants, lowering activation energy .

    Q. How can computational modeling aid in predicting this compound’s behavior under extreme conditions?

    Density functional theory (DFT) simulations can:

    • Predict CO₃²⁻ distortion under high pressure (e.g., in Earth’s mantle).
    • Calculate Gibbs free energy changes during decomposition (ΔG ≈ -36.1 cal/deg·mol) . Validate models using experimental XRD and TGA data .

    Methodological Guidance

    Q. How should researchers design experiments to resolve contradictions in this compound decomposition data?

    • Controlled atmosphere studies : Compare decomposition pathways in N₂ vs. O₂ to identify redox effects.
    • In situ XRD/TGA : Monitor phase transitions in real-time to distinguish intermediates (e.g., SmOCO₃) .
    • Cross-reference data with high-purity standards (e.g., ≥99.98% TREO) to minimize impurity interference .

    Q. What protocols ensure reproducibility in this compound synthesis?

    • Document exact molar ratios (e.g., Sm³⁺:CO₃²⁻ = 1:1.5).
    • Specify aging time (≥12 hours) for precipitate maturation.
    • Report drying conditions (temperature, pressure, duration) to prevent hydrate variation .

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